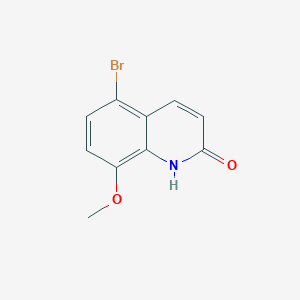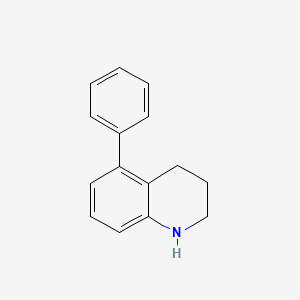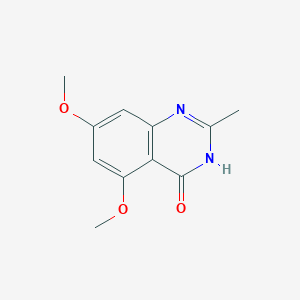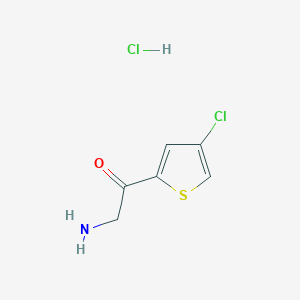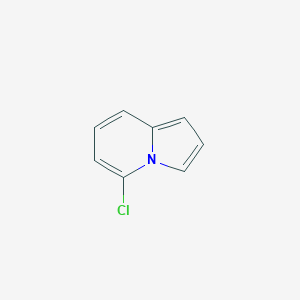
5-Chloroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroindolizine is a nitrogen-containing heterocyclic compound with a chlorine atom at the fifth position of the indolizine ring. Indolizine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloroindolizine can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridinium salts with alkenes in the presence of an oxidizing agent . Another method includes the cycloaddition reactions of pyridine derivatives . For example, the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature yields this compound derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroindolizine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fifth position can be substituted by nucleophiles, leading to the formation of various 5-substituted indolizine derivatives.
Oxidation and Reduction: The indolizine ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary amines, alkoxides, and thiolates.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are 5-substituted indolizine derivatives with various functional groups.
Oxidation and Reduction: The products include oxidized or reduced forms of the indolizine ring, which can further undergo functionalization.
Applications De Recherche Scientifique
5-Chloroindolizine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-chloroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . For example, indolizine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindolizine: Similar to 5-chloroindolizine, but with a bromine atom at the fifth position.
5-Iodoindolizine: Contains an iodine atom at the fifth position, exhibiting different reactivity and biological properties.
5-Fluoroindolizine: Features a fluorine atom at the fifth position, often used in medicinal chemistry for its unique electronic properties.
Uniqueness of this compound
This compound is unique due to its specific reactivity and biological activities. The presence of the chlorine atom at the fifth position influences its chemical behavior and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of indolizine derivatives .
Propriétés
Formule moléculaire |
C8H6ClN |
|---|---|
Poids moléculaire |
151.59 g/mol |
Nom IUPAC |
5-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
Clé InChI |
JIWIQOYLLZUZCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=CN2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



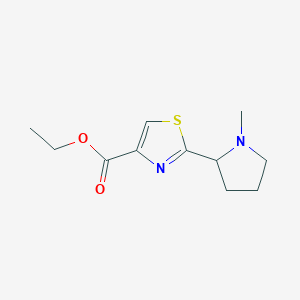
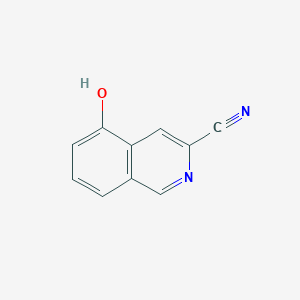
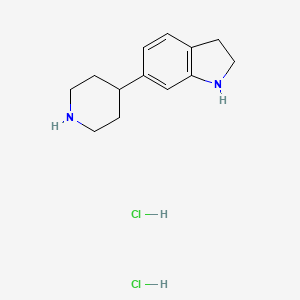
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
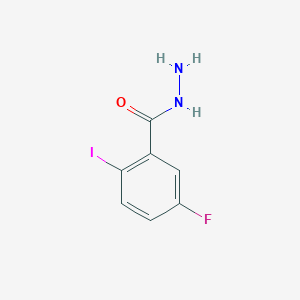
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)

